![molecular formula C10H8ClNO B3054069 4-Chloro-1-methoxyisoquinoline CAS No. 58022-38-1](/img/structure/B3054069.png)
4-Chloro-1-methoxyisoquinoline
Overview
Description
4-Chloro-1-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1-methoxyisoquinoline is represented by the SMILES stringCOC1=NC=C(Cl)C2=CC=CC=C12
. This indicates that the molecule contains a methoxy group (OCH3) and a chlorine atom attached to an isoquinoline core.
Scientific Research Applications
Chemosensor Development
Research has shown that derivatives of chloro-methoxyquinolines, like 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, can act as effective chemosensors. Specifically, this compound has been found to selectively respond to Cd2+ ions, showing significant potential for measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Synthesis and Optimization
Studies have focused on synthesizing various chloro-methoxyquinolines, including 4-Chloro-8-methoxyquinoline. These syntheses involve condensation, cyclization, hydrolysis, decarboxylation, and chlorination processes, with the aim of optimizing reaction conditions and maximizing yields (Jiang Jia-mei, 2010).
Antimicrobial Agent
A novel compound, 4-chloro-8-methoxyquinoline-2(1H)-one, has been synthesized and characterized through various techniques. This compound exhibited good to moderate antimicrobial activity against certain bacterial and fungal strains, making it a potential candidate for antimicrobial applications (Murugavel et al., 2017).
Catalytic Applications
Research into chloro-substituted isoquinolines has also explored their use in catalytic processes. For instance, ligand-free, PdCl2(PPh3)2 catalyzed, microwave-assisted Suzuki coupling of 1-chloro-3-phenylisoquinoline has been reported, demonstrating the utility of these compounds in synthesizing diverse substituted isoquinolines (Prabakaran et al., 2012).
Crystallography and Structure Analysis
The crystal structures of various substituted tetrahydroquinolines, including chloro and methoxy derivatives, have been studied. These analyses are crucial for understanding the molecular geometry and properties of these compounds, which can have implications in various chemical applications (Albov et al., 2004).
properties
IUPAC Name |
4-chloro-1-methoxyisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBQGORSOSQECB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=CC=CC=C21)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482216 | |
Record name | 4-Chloro-1-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methoxyisoquinoline | |
CAS RN |
58022-38-1 | |
Record name | 4-Chloro-1-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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